3,4-Dimetil-2'-metoxibenzofenona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

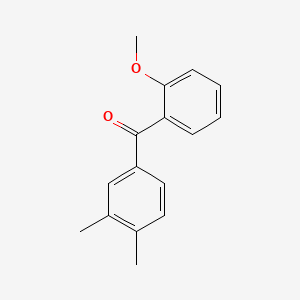

3,4-Dimethyl-2’-methoxybenzophenone is an organic compound with the molecular formula C16H16O2. It is a derivative of benzophenone, characterized by the presence of two methyl groups at the 3 and 4 positions on one phenyl ring and a methoxy group at the 2’ position on the other phenyl ring. This compound is often used in organic synthesis and has various applications in scientific research and industry .

Aplicaciones Científicas De Investigación

3,4-Dimethyl-2’-methoxybenzophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and as a photoinitiator in polymerization reactions

Mecanismo De Acción

Target of Action

The primary target of 3,4-Dimethyl-2’-methoxybenzophenone is the biosynthesis of photosynthetic pigments in higher plant leaves . This compound interacts with the carotenoid biosynthesis pathway, which plays a crucial role in the photosynthesis process .

Mode of Action

3,4-Dimethyl-2’-methoxybenzophenone inhibits the accumulation of both chlorophylls and carotenoids under strong light . It specifically inhibits the dehydrogenation process in carotene biosynthesis . This interaction with its targets leads to changes in the photosynthetic pigment formation in higher plant leaves .

Biochemical Pathways

The affected biochemical pathway is the carotenoid biosynthesis pathway . The inhibition of this pathway by 3,4-Dimethyl-2’-methoxybenzophenone leads to the accumulation of some intermediates involved in the biosynthesis of β-carotene . The downstream effects include the photodecomposition of chlorophylls under strong light, resulting in chlorosis .

Pharmacokinetics

It’s known that the compound is absorbed and translocated differently in different plants . For instance, it’s absorbed more rapidly by barnyardgrass compared to rice on a seed weight basis . These differences in absorption and translocation rates can impact the bioavailability of the compound in different plants .

Result of Action

The result of the action of 3,4-Dimethyl-2’-methoxybenzophenone is the inhibition of carotenoid formation in certain plants, leading to chlorosis .

Action Environment

The action, efficacy, and stability of 3,4-Dimethyl-2’-methoxybenzophenone are influenced by environmental factors such as light conditions . For instance, the compound completely inhibits the accumulation of both chlorophylls and carotenoids under strong light, while an appreciable amount of chlorophylls and carotenoids are accumulated under weak light .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethyl-2’-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity of the product .

Industrial Production Methods: In industrial settings, the production of 3,4-Dimethyl-2’-methoxybenzophenone may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .

Types of Reactions:

Oxidation: 3,4-Dimethyl-2’-methoxybenzophenone can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives.

Comparación Con Compuestos Similares

4,4’-Dimethoxybenzophenone: Similar structure but with methoxy groups at the 4 positions on both phenyl rings.

2,3-Dimethyl-4’-methoxybenzophenone: Similar structure but with methyl groups at the 2 and 3 positions and a methoxy group at the 4’ position.

Uniqueness: 3,4-Dimethyl-2’-methoxybenzophenone is unique due to the specific positioning of its functional groups, which influences its reactivity and applications. The presence of both electron-donating methyl and methoxy groups enhances its stability and makes it a versatile intermediate in organic synthesis .

Actividad Biológica

3,4-Dimethyl-2'-methoxybenzophenone is an organic compound belonging to the benzophenone family, known for its diverse biological activities. This compound has garnered attention in scientific research due to its potential applications in medicinal chemistry, particularly in the fields of anticancer and antimicrobial therapies.

Chemical Structure and Properties

3,4-Dimethyl-2'-methoxybenzophenone has the following chemical structure:

- Molecular Formula : C16H16O3

- IUPAC Name : 3,4-dimethyl-2-(3-methoxyphenyl)phenyl ketone

The presence of methyl and methoxy groups enhances its lipophilicity, which is crucial for biological activity.

Anticancer Properties

Research indicates that 3,4-Dimethyl-2'-methoxybenzophenone exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example, a study reported that the compound demonstrated a growth inhibitory effect on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, with IC50 values indicating potent cytotoxicity .

Table 1: Anticancer Activity of 3,4-Dimethyl-2'-methoxybenzophenone

Antimicrobial Activity

In addition to its anticancer effects, 3,4-Dimethyl-2'-methoxybenzophenone has shown promising antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Table 2: Antimicrobial Activity of 3,4-Dimethyl-2'-methoxybenzophenone

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

The biological activity of 3,4-Dimethyl-2'-methoxybenzophenone is primarily attributed to its ability to interact with specific molecular targets within cells:

- Inhibition of Kinases : The compound shows potential in inhibiting specific kinases involved in cancer progression.

- Induction of Apoptosis : It promotes programmed cell death in cancer cells through various signaling pathways.

- Antioxidant Activity : The methoxy and methyl groups contribute to its ability to scavenge free radicals, thereby reducing oxidative stress in cells.

Case Studies

Several case studies highlight the efficacy of 3,4-Dimethyl-2'-methoxybenzophenone in preclinical models:

- Case Study 1 : A study involving MCF-7 xenograft models demonstrated that treatment with this compound led to a significant reduction in tumor size compared to control groups.

- Case Study 2 : In a model of bacterial infection, administration of the compound resulted in decreased bacterial load in infected tissues.

Propiedades

IUPAC Name |

(3,4-dimethylphenyl)-(2-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-11-8-9-13(10-12(11)2)16(17)14-6-4-5-7-15(14)18-3/h4-10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVBXKLWVDKIJOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641462 |

Source

|

| Record name | (3,4-Dimethylphenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

750633-53-5 |

Source

|

| Record name | (3,4-Dimethylphenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.